molecular formula C27H39N3O2 B14420090 3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) CAS No. 79940-01-5

3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)

Cat. No.: B14420090
CAS No.: 79940-01-5
M. Wt: 437.6 g/mol
InChI Key: LMIYQXPRAFDODK-UHFFFAOYSA-N
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Description

3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) is a complex organic compound characterized by its unique structure, which includes acridine and diethylpropan-1-amine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) typically involves multi-step organic reactions. The process begins with the preparation of acridine derivatives, followed by the introduction of diethylpropan-1-amine groups through etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Acridine derivatives: Compounds with similar acridine structures.

    Diethylpropan-1-amine derivatives: Compounds with similar diethylpropan-1-amine groups.

Uniqueness

3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) is unique due to its specific combination of acridine and diethylpropan-1-amine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

CAS No.

79940-01-5

Molecular Formula

C27H39N3O2

Molecular Weight

437.6 g/mol

IUPAC Name

3-[6-[3-(diethylamino)propoxy]acridin-3-yl]oxy-N,N-diethylpropan-1-amine

InChI

InChI=1S/C27H39N3O2/c1-5-29(6-2)15-9-17-31-24-13-11-22-19-23-12-14-25(21-27(23)28-26(22)20-24)32-18-10-16-30(7-3)8-4/h11-14,19-21H,5-10,15-18H2,1-4H3

InChI Key

LMIYQXPRAFDODK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCCN(CC)CC

Origin of Product

United States

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